6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile

Catalog No.
S726460
CAS No.
869942-32-5
M.F
C8H6F2N2O
M. Wt
184.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitri...

CAS Number

869942-32-5

Product Name

6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile

IUPAC Name

6-(difluoromethyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C8H6F2N2O/c1-4-2-6(7(9)10)12-8(13)5(4)3-11/h2,7H,1H3,(H,12,13)

InChI Key

ZVISEAWMQRQWBH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=C1)C(F)F)C#N

Canonical SMILES

CC1=C(C(=O)NC(=C1)C(F)F)C#N

6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile, also known as DFHMN, is a chemical compound with potential applications in a variety of fields. The aim of this paper is to provide an informative and engaging overview of DFHMN, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile is a nicotinonitrile derivative, with the chemical formula C8H6F2N2O. It was first synthesized by researchers at Eli Lilly and Company, who were exploring new ways to modify the structure of nicotinonitrile compounds for potential uses in the pharmaceutical industry. 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile was found to have interesting biological properties, including potent anti-tumor activity, and has since become a focus of research in various fields.
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile is a white to off-white crystalline powder, with a melting point of 152-154°C. It is slightly soluble in water, and highly soluble in organic solvents such as methanol and acetone. The chemical structure of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile includes several functional groups, including a hydroxy group, a nitrile group, and two fluorine atoms. These functional groups contribute to the compound's unique physical and chemical properties, and can also be targeted for specific modifications in synthetic chemistry.
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile can be synthesized via a variety of methods, including condensation reactions of appropriate precursors, or direct fluorination of 2-hydroxy-4-methylnicotinonitrile. The compound can be purified by recrystallization, chromatography, or other methods. Once synthesized, 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile can be characterized by a variety of techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis.
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile can be analyzed using a range of methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods can be used for purity analysis, quantification, and identification of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile in various matrices, including biological samples.
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile has been found to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile is not fully understood, but may involve inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile has also been found to have antimicrobial and anti-inflammatory properties, indicating potential broader applications in various fields.
Although 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile has shown promising biological properties, its toxicity and safety in scientific experiments must be carefully evaluated. The compound has been found to have a low acute toxicity in animal models, with no significant adverse effects reported. However, long-term exposure and chronic toxicity studies are needed to fully assess the safety profile of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile.
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile has potential applications in various fields of research, including cancer biology, drug discovery, and materials science. In cancer biology, 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile can be used as a lead compound for the development of novel anti-cancer agents. In drug discovery, 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile can be used as a tool compound to investigate the role of specific molecular targets in disease pathways. In materials science, 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile can be used as a building block for the synthesis of new functional materials, such as fluorescent dyes and sensors.
Currently, the research on 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile is still in its early stages, with a relatively small number of studies published to date. However, the compound has generated significant interest in the scientific community, and more research is expected to be conducted in the coming years.
The potential implications of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile in various fields of research and industry are significant. In cancer biology, 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile may offer a new class of anti-cancer agents that are less toxic and more effective than current treatments. In drug discovery, 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile may lead to the discovery of new pharmacologically active compounds with diverse biological activities. In materials science, 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile may pave the way for the development of new functional materials with applications in energy, electronics, and environmental sensing.
Despite its promising biological properties, 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile has limitations that need to be addressed in future research. One limitation is its relatively low solubility in water, which may limit its use in certain applications. Another limitation is the lack of knowledge about its mechanism of action in cellular pathways, which may hinder further drug development efforts. Future research directions for 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile may include optimization of synthetic routes, investigation of its pharmacokinetics and biodistribution in vivo, and exploration of its potential in combination therapies with existing anti-cancer agents.
In conclusion, 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile is a chemical compound with potential applications in a variety of fields, including cancer biology, drug discovery, and materials science. Its unique physical and chemical properties, along with its potent biological activity, make it an attractive candidate for further research. However, its limitations and safety profile must be carefully evaluated in order to fully realize its potential. Future research on 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile is expected to shed light on its mechanism of action, optimize its synthesis and applications, and lead to the development of new therapeutic agents and functional materials.

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6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile

Dates

Modify: 2023-08-15

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